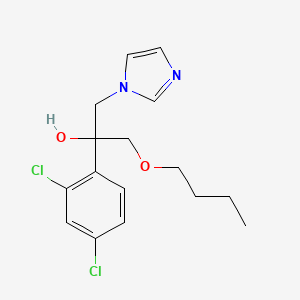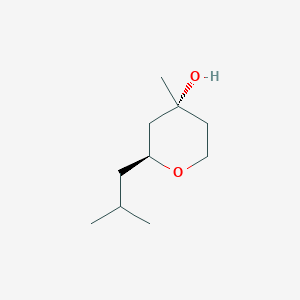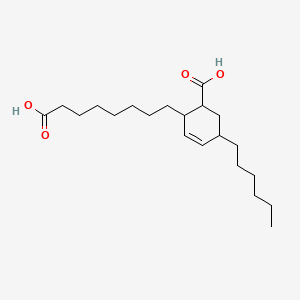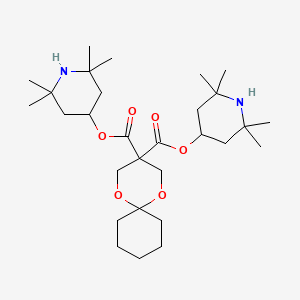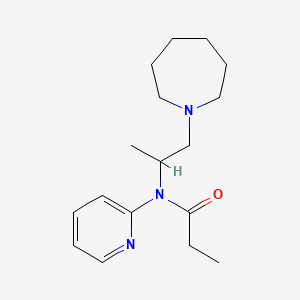
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a unique structure combining a hexahydro-1H-azepin-1-yl group with a pyridinylpropanamide moiety
Méthodes De Préparation
The synthesis of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Intermediate: This step involves the cyclization of appropriate precursors to form the hexahydro-1H-azepin-1-yl group.
Alkylation: The intermediate is then alkylated with 1-methylethyl halide under controlled conditions to introduce the 1-methylethyl group.
Coupling with Pyridinylpropanamide: The final step involves coupling the alkylated intermediate with pyridinylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.
Applications De Recherche Scientifique
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in materials science and catalysis.
Mécanisme D'action
The mechanism of action of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The hexahydro-1H-azepin-1-yl group may interact with hydrophobic pockets, while the pyridinylpropanamide moiety can form hydrogen bonds and electrostatic interactions, leading to changes in the target’s conformation and function.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide include:
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylacetamide: Differing by the acetamide group, this compound has slightly different reactivity and binding properties.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylbutanamide: Featuring a butanamide group, it exhibits variations in hydrophobic interactions and solubility.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylmethanamide: This compound has a methanamide group, affecting its steric and electronic properties.
This compound stands out due to its balanced hydrophobic and hydrophilic interactions, making it a versatile candidate for various applications.
Propriétés
Numéro CAS |
54152-75-9 |
|---|---|
Formule moléculaire |
C17H27N3O |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-[1-(azepan-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-17(21)20(16-10-6-7-11-18-16)15(2)14-19-12-8-4-5-9-13-19/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
Clé InChI |
WFJASDRFZPIHFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
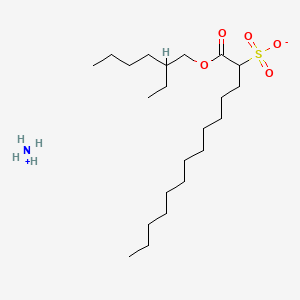

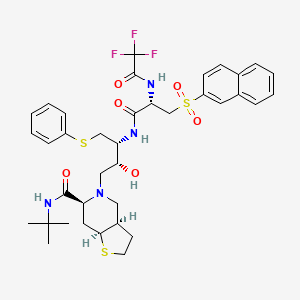
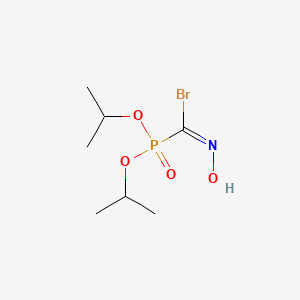
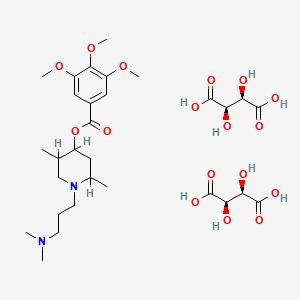
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
